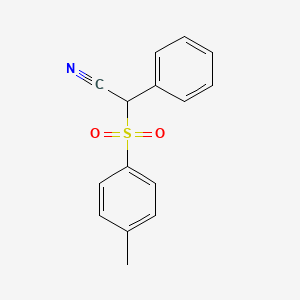
2-Phenyl-2-tosylacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-2-tosylacetonitrile is an organic compound that features a phenyl group and a tosyl group attached to an acetonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-2-tosylacetonitrile typically involves the reaction of benzyl cyanide with p-toluenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the compound in high yield and purity.
化学反応の分析
Types of Reactions: 2-Phenyl-2-tosylacetonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenyl group can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Products with different functional groups replacing the tosyl group.
Reduction: Corresponding amines.
Oxidation: Carboxylic acids or other oxidized derivatives.
科学的研究の応用
2-Phenyl-2-tosylacetonitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Phenyl-2-tosylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through its ability to form covalent bonds or reversible interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the nature of the target molecules.
類似化合物との比較
Benzyl Cyanide: Similar structure but lacks the tosyl group.
Phenylacetonitrile: Similar structure but lacks the tosyl group.
Tosylmethyl Isocyanide: Contains a tosyl group but has a different functional group.
Uniqueness: 2-Phenyl-2-tosylacetonitrile is unique due to the presence of both a phenyl group and a tosyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.
特性
分子式 |
C15H13NO2S |
|---|---|
分子量 |
271.3 g/mol |
IUPAC名 |
2-(4-methylphenyl)sulfonyl-2-phenylacetonitrile |
InChI |
InChI=1S/C15H13NO2S/c1-12-7-9-14(10-8-12)19(17,18)15(11-16)13-5-3-2-4-6-13/h2-10,15H,1H3 |
InChIキー |
CVPNVSHNHQJGLP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C#N)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


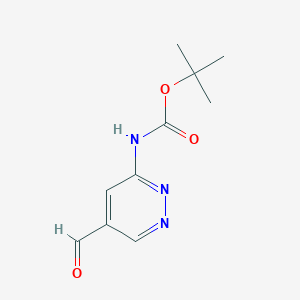
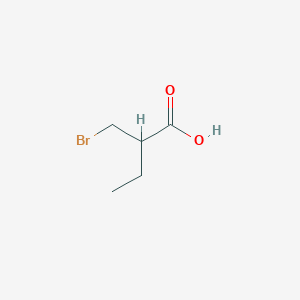
![[(N,N-Dimethyldithiocarbamoyl)methyl] isopropyl cyanocarbonimidodithioate](/img/structure/B13914851.png)
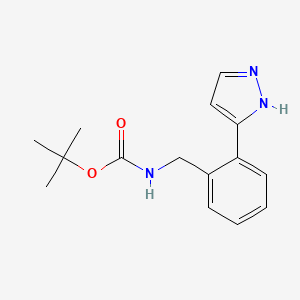
![Tert-butyl 2-[[1-(4-amino-3-methoxy-phenyl)-4-piperidyl]oxy]acetate](/img/structure/B13914858.png)
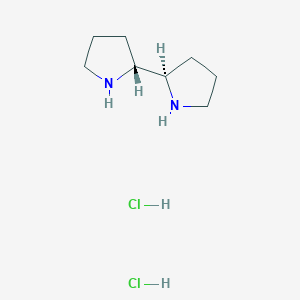

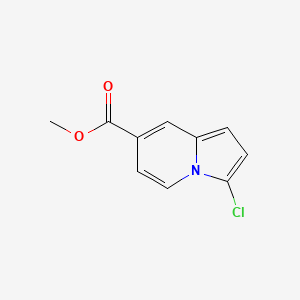
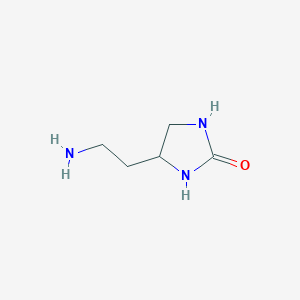
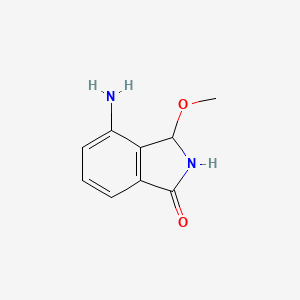

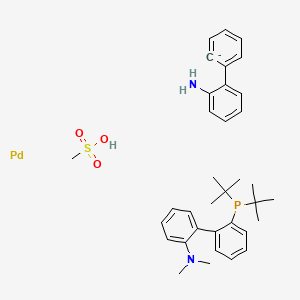
![N,N-bis[(4-methoxyphenyl)methyl]-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B13914907.png)

